molecular formula C12H14O3 B14434831 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol CAS No. 75080-55-6

Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol

Cat. No.: B14434831
CAS No.: 75080-55-6
M. Wt: 206.24 g/mol
InChI Key: OPBCUSBGBBSDQU-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol typically involves the reaction of a benzodioxole derivative with a cyclohexanone derivative under acidic or basic conditions. One common method is the condensation of 1,3-benzodioxole with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of various spirocyclic alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: A spirocyclic compound with an indole ring fused to a cyclohexane ring.

    Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclohexane ring.

    Spiroketal: A spirocyclic compound formed by the condensation of cyclic ketones and diols.

Uniqueness

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is unique due to its specific benzodioxole and cyclohexane ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

75080-55-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ol

InChI

InChI=1S/C12H14O3/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8,13H,1-3,6-7H2

InChI Key

OPBCUSBGBBSDQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)O

Origin of Product

United States

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